molecular formula C18H18ClN3O2 B14324964 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- CAS No. 102790-37-4

2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)-

Cat. No.: B14324964
CAS No.: 102790-37-4
M. Wt: 343.8 g/mol
InChI Key: KHOIEYGLPOBUKU-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro substituent at the 7th position, and an ethylamino-methyl group attached to a hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro substituent and the ethylamino-methyl group. Common reagents used in these reactions include chlorinating agents, amines, and phenolic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process may include crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolinone analogs.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- has diverse scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA/RNA processes. These interactions are mediated through specific binding sites and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- include:

  • 2(1H)-Quinolinone derivatives with different substituents at the 7th position.
  • Quinoline and quinazoline analogs with similar structural features.
  • Phenylamino and hydroxyphenyl derivatives with varying functional groups.

Uniqueness

The uniqueness of 2(1H)-Quinolinone, 7-chloro-4-((3-((ethylamino)methyl)-4-hydroxyphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

102790-37-4

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

7-chloro-4-[3-(ethylaminomethyl)-4-hydroxyanilino]-1H-quinolin-2-one

InChI

InChI=1S/C18H18ClN3O2/c1-2-20-10-11-7-13(4-6-17(11)23)21-16-9-18(24)22-15-8-12(19)3-5-14(15)16/h3-9,20,23H,2,10H2,1H3,(H2,21,22,24)

InChI Key

KHOIEYGLPOBUKU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=CC(=O)NC3=C2C=CC(=C3)Cl)O

Origin of Product

United States

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